molecular formula C18H17N3O3 B12263263 1-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}ethanone CAS No. 153437-66-2

1-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}ethanone

Cat. No.: B12263263
CAS No.: 153437-66-2
M. Wt: 323.3 g/mol
InChI Key: OMRVBDOHGDQYFB-UHFFFAOYSA-N
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Description

Ethanone, 1-[3-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]- is a complex organic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[3-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]- typically involves multiple steps, starting with the preparation of the quinazoline core. The quinazoline core can be synthesized through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the dimethoxy groups and the attachment of the phenylamino moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[3-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline amines. Substitution reactions can result in a variety of functionalized quinazoline derivatives.

Scientific Research Applications

Ethanone, 1-[3-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-[3-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Quinazoline
  • 6,7-Dimethoxyquinazoline
  • 4-Aminoquinazoline

Uniqueness

Ethanone, 1-[3-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]- is unique due to its specific substitution pattern and the presence of both dimethoxy and phenylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

153437-66-2

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

1-[3-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]ethanone

InChI

InChI=1S/C18H17N3O3/c1-11(22)12-5-4-6-13(7-12)21-18-14-8-16(23-2)17(24-3)9-15(14)19-10-20-18/h4-10H,1-3H3,(H,19,20,21)

InChI Key

OMRVBDOHGDQYFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC

Origin of Product

United States

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